Potent BTK Inhibition in a Biochemical Enzyme Assay: Comparative Potency Evaluation
The target compound demonstrates potent inhibition of human recombinant BTK in a cell-free biochemical enzyme assay, with a reported IC₅₀ of 1 nM [1]. This places it among the high-potency compounds within its patent family, where other disclosed examples (e.g., Example 236) exhibit significantly weaker activity (IC₅₀ = 5.5 nM) in the same assay [2]. A direct head-to-head comparison with a standard-of-care BTK inhibitor like ibrutinib under identical assay conditions is not available in the current literature. This evidence is based on cross-study comparable data within the same patent assay framework.
| Evidence Dimension | BTK inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Comparator: US20240083900, Example 236. Baseline: 1 nM level potency. |
| Quantified Difference | Example 236: IC₅₀ = 5.5 nM, indicating the target compound is approximately 5.5-fold more potent. |
| Conditions | In vitro biochemical enzyme assay using human recombinant Btk, fluoresceinated peptide substrate, and compound inhibition measured via IC₅₀ determination. |
Why This Matters
For a research user selecting a probe from a chemical series, a 5.5-fold potency advantage can translate to lower required concentrations in cellular assays, potentially reducing off-target effects and improving the assay window.
- [1] BindingDB. BDBM658441. Tyrosine-protein kinase BTK (Human). Ligand: US20240083900, Example 99. Affinity Data IC50: 1 nM. View Source
- [2] BindingDB. BDBM658410. Tyrosine-protein kinase BTK (Human). Ligand: US20240083900, Example 236. Affinity Data IC50: 5.5 nM. View Source
